Sodium 3-bromobenzenesulfinate
Overview
Description
Sodium 3-bromobenzenesulfinate is a chemical compound used in laboratory settings and in the manufacture of chemical compounds .
Synthesis Analysis
Sodium sulfinates, including Sodium 3-bromobenzenesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis
The molecular weight of Sodium 3-bromobenzenesulfinate is 243.06 . Its InChI code is1S/C6H5BrO2S.Na/c7-5-2-1-3-6 (4-5)10 (8)9;/h1-4H, (H,8,9);/q;+1/p-1
. Chemical Reactions Analysis
Sodium sulfinates, including Sodium 3-bromobenzenesulfinate, are used in various chemical reactions. They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical And Chemical Properties Analysis
Sodium 3-bromobenzenesulfinate is a solid substance that should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Environmental Applications
Sodium 3-bromobenzenesulfinate, while not directly mentioned, is related to similar compounds that havebeen studied for their environmental applications. For example, sodium dodecylbenzenesulfonate (SDBS) is widely used as a detergent and has been investigated for removing radioactive atoms like Cs ions during nuclear decontamination processes. Mesoporous silica-based adsorbents with amine groups have been developed to remove SDBS from waste streams, illustrating a potential environmental application of related benzenesulfonates (Kim et al., 2019).
2. Chemical Synthesis
Sodium 3-bromobenzenesulfinate, as part of the broader group of benzenesulfonates, finds applications in chemical synthesis. Sodium bromate, a compound related to sodium 3-bromobenzenesulfinate, has been used as a powerful brominating agent for aromatic compounds containing deactivating substituents. This process shows the utility of sodium-based benzenesulfonates in optimizing bromination reactions, especially for disubstituted benzenes (Groweiss, 2000).
3. Polymer and Material Science
Sodium 3-bromobenzenesulfinate-related compounds have been explored in the field of polymer and material science. For instance, sodium 4-hydroxybenzenesulfonate dihydrate was used to synthesize luminescent lanthanide coordination polymers. These polymers, with unique structural and luminescence properties, have potential applications in materials science, especially in the development of novel luminescent materials (Yang et al., 2008).
4. Catalysis
In the field of catalysis, related compounds to sodium 3-bromobenzenesulfinate have shown significant potential. For example, the synthesis of novel allyl palladium complexes using sodium 3,3′,3″-phosphinetriyltribenzenesulfonate has been investigated. These complexes demonstrated remarkable stability and catalytic activity in water, particularly in Suzuki-Miyaura coupling reactions (Scattolin et al., 2018).
properties
IUPAC Name |
sodium;3-bromobenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDXRGLFWAOLS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635802 | |
Record name | Sodium 3-bromobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-bromobenzenesulfinate | |
CAS RN |
89520-70-7 | |
Record name | Sodium 3-bromobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.